FKBP12 Ligand Potency: 3-Phenylpropyl vs. 4-Phenylbutyl Side-Chain Derivatives
Derivatives synthesized from 3-phenylpropyl tetrahydropyridazine-1(2H)-carboxylate show distinct potency at the FKBP12 target, quantified by the PPIase enzymatic assay. The 3-phenylpropyl-derived compound 13a (3-phenylpropyl 2-(3,3-dimethyl-2-oxopentanoyl)perhydropyridazine carboxylate) exhibited an IC50 of 900 nM [1]. In comparison, a structural analogue with a simple benzyl side chain (12e) was effectively inactive (>25 mM) [1]. When evaluating the scaffold, the optimal 'side-arm' chain length for the aza-pipecolic series is five atoms, a requirement precisely met by the 3-phenylpropyl substituent (O-CH2-CH2-CH2-Ph), enabling potent target engagement [1].
| Evidence Dimension | In vitro FKBP12 PPIase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM (for its direct 2-acyl derivative, compound 13a) |
| Comparator Or Baseline | Comparator 1: Compound 12e (benzylsulfonyl-pyrazolidinecarboxylate) IC50 > 25,000 nM. Comparator 2: Short-chain analogue 12g (no aromatic ring) IC50 > 25,000 nM. |
| Quantified Difference | ≥27-fold improvement in potency compared to non-optimal side chains |
| Conditions | Recombinant purified human FKBP12, PPIase enzymatic activity assay |
Why This Matters
This directly links the 3-phenylpropyl ester to a quantitative improvement in target binding, justifying its selection for FKBP12-focused research programs over simpler alkyl or benzyl ester starting materials.
- [1] Wilkinson, D. E., et al. (2003). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects. Bioorganic & Medicinal Chemistry, 11(22), 4815–4825. View Source
